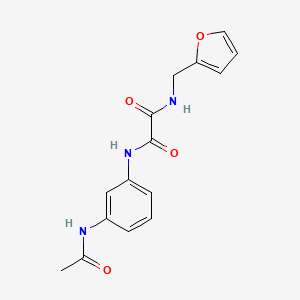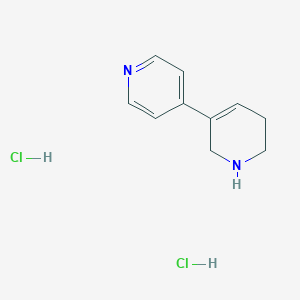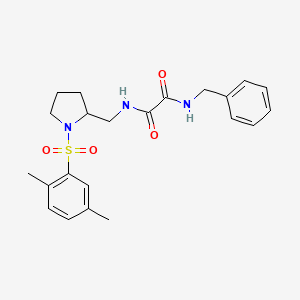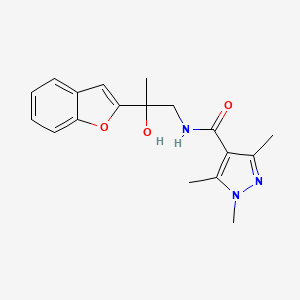
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone, commonly known as ML352, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ML352 is a small molecule that has been identified as a potent inhibitor of the enzyme OGT (O-linked β-N-acetylglucosamine transferase), which plays a crucial role in regulating various cellular processes.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of related compounds have been a significant focus in research. For example, the synthesis of compounds involving piperidine rings and their characterization through spectroscopic techniques have been described, highlighting the importance of understanding the structural and chemical properties of such molecules for further application in medicinal chemistry and material science. Studies such as the one on hydrogen-bonding patterns in enaminones explore the intricate details of molecular interactions, which are crucial for designing compounds with desired properties (Balderson et al., 2007).
Antibacterial and Antiviral Activity
Research has also been conducted on the antibacterial activity of compounds containing the piperidine moiety, indicating potential applications in developing new antibacterial agents. For example, the microwave-assisted synthesis and antibacterial activity of certain piperidine-containing pyrimidine imines and thiazolidinones have been investigated, revealing their efficacy against specific bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010). Similarly, antimycobacterial activity has been reported for synthesized fluorinated benzothiazolo imidazole compounds, suggesting the versatility of incorporating specific functional groups to target microbial pathogens (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Antiallergy and Analgesic Activity
The synthesis and evaluation of compounds for antiallergy activity represent another area of interest. Certain synthesized compounds have shown potent activity in models useful for detecting compounds with antiallergic properties, highlighting the potential for developing new therapeutic agents for allergy treatment (Walsh, Franzyshen, & Yanni, 1989). Moreover, studies on the combined analgesic and neuroleptic activity of N-butyrophenone prodine-like compounds indicate the potential for dual-activity pharmaceutical agents, offering insights into the design of compounds with multiple therapeutic effects (Iorio, Reymer, & Frigeni, 1987).
Catalytic Behavior and Material Science Applications
The exploration of catalytic behavior and applications in material science also forms a part of the research landscape. For instance, the synthesis and characterization of iron and cobalt complexes bearing quinoxalinyl-iminopyridines have been studied for their reactivity toward ethylene, indicating potential industrial applications in polymer synthesis (Sun et al., 2007).
Propriétés
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2S/c19-16-11-21-8-5-17(16)24-14-6-9-22(10-7-14)18(23)12-25-15-3-1-13(20)2-4-15/h1-5,8,11,14H,6-7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKKQONQBOQHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[1-(2-Chloroacetyl)piperidin-4-yl]pyrazol-4-yl]-1,1-difluoromethanesulfonamide](/img/structure/B2971690.png)


![N-(2-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2971699.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2971701.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide](/img/structure/B2971702.png)

![5-(5,6,7,8-Tetrahydroquinazolin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2971705.png)
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B2971706.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2971710.png)

